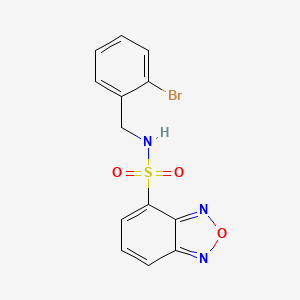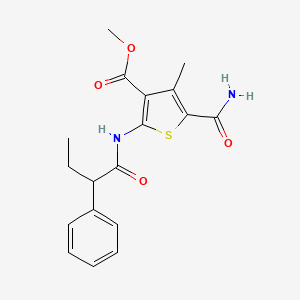![molecular formula C16H17ClN2O4S2 B4185531 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE](/img/structure/B4185531.png)
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE
Vue d'ensemble
Description
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 2-methoxybenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the 5-chloro-2-thienylsulfonyl group through a sulfonylation reaction. This can be achieved using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions. The 2-methoxybenzoyl group can then be introduced via an acylation reaction using 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thienyl derivatives.
Applications De Recherche Scientifique
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzoyl group may also interact with cellular components, affecting various biochemical pathways. These interactions can lead to the modulation of enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(5-chloro-2-thienyl)sulfonyl]proline
- 1-[(5-chloro-2-thienyl)sulfonyl]benzene
Uniqueness
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE is unique due to the presence of both the sulfonyl and benzoyl groups on the piperazine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propriétés
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-23-13-5-3-2-4-12(13)16(20)18-8-10-19(11-9-18)25(21,22)15-7-6-14(17)24-15/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDAVYPIEJHWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[4-(morpholine-4-carbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4185449.png)
![2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4185452.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4185461.png)

![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4185488.png)

![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B4185502.png)
![methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate](/img/structure/B4185505.png)




![N-allyl-2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4185547.png)
